molecular formula C8H12F2O2 B6618643 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one CAS No. 2282967-88-6

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one

Cat. No.: B6618643
CAS No.: 2282967-88-6
M. Wt: 178.18 g/mol
InChI Key: DGGKEOWYDYZUIC-UHFFFAOYSA-N
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Description

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one (CID 89694410) is an organic compound with the molecular formula C8H12F2O2 . It belongs to the class of fluorinated cyclohexane derivatives, which are valued in chemical research and development as versatile building blocks. The presence of the geminal difluoro group on the cyclohexane ring can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity compared to its non-fluorinated analogue, making it a valuable scaffold in materials science and medicinal chemistry research . For instance, derivatives of 4,4-difluorocyclohexane have documented applications in the development of advanced liquid crystal mixtures, where the fluorine atoms help fine-tune the physical and optical properties of the material . Researchers utilize this ketone-containing compound as a key synthetic intermediate for further chemical modifications. The structure features a tertiary alcohol and a ketone functional group, providing two distinct sites for chemical reactions. This product is intended for research purposes as a chemical standard or a synthetic precursor. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKEOWYDYZUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC(CC1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Cyclohexanone Derivatives

Fluorination of cyclohexanone precursors using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor has been employed in analogous systems. For example, 1-(4,5-difluoro-2-hydroxyphenyl)ethanone synthesis involves selective fluorination of phenolic precursors. Adapting this to cyclohexane systems, 4-hydroxycyclohexanone could undergo fluorination at the 4-position:

Reaction Scheme:

4-Hydroxycyclohexanone+2DAST4,4-Difluorocyclohexanone+Byproducts\text{4-Hydroxycyclohexanone} + 2 \, \text{DAST} \rightarrow \text{4,4-Difluorocyclohexanone} + \text{Byproducts}

Key Considerations:

  • Excess DAST may lead to over-fluorination or ring-opening.

  • Temperature control (0–25°C) is critical to minimize side reactions.

Halogen Exchange Reactions

Palladium-catalyzed halogen exchange, as demonstrated in 1-(4-iodophenyl)ethanone synthesis, offers a pathway to introduce fluorine via iodide intermediates. For cyclohexane systems, a 4-iodo derivative could undergo halogen exchange using fluorinating agents like AgF or KF:

Example Procedure:

  • Substrate: 4-Iodocyclohexanone

  • Catalyst: Pd(OAc)2_2 (1 mol%)

  • Fluoride Source: KF

  • Solvent: DMF, 100°C, 12 h

  • Yield: ~70% (estimated)

Hydroxyl Group Introduction and Protection

Oxidation of Cyclohexanol Derivatives

The hydroxyl group can be introduced via oxidation of a secondary alcohol. For instance, 1-(4-hydroxycyclohexyl)ethan-1-one is synthesized from 4-hydroxycyclohexanol through controlled oxidation. However, concurrent fluorination complicates this approach due to potential oxidation of fluorine substituents.

Protective Group Chemistry

To preserve the hydroxyl group during fluorination, silyl ethers (e.g., TBS-protected intermediates) are effective. A procedure from illustrates TBSCl protection of alcohols in DCM with imidazole as a base:

Protection Step:

4-Hydroxycyclohexanone+TBSClimidazole, DCMTBS-protected cyclohexanone\text{4-Hydroxycyclohexanone} + \text{TBSCl} \xrightarrow{\text{imidazole, DCM}} \text{TBS-protected cyclohexanone}

  • Yield: 87%

Deprotection:
Post-fluorination, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF.

Ketone Formation and Acetylation

Friedel-Crafts Acylation

While traditionally used for aromatic systems, Friedel-Crafts acylation is less feasible for aliphatic cyclohexane. Instead, acetylation via nucleophilic acyl substitution or oxidation is preferred.

Oxidation of Secondary Alcohols

A proven method involves oxidizing 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanol to the ketone using Jones reagent (CrO3_3/H2_2SO4_4) or Dess-Martin periodinane.

Example Oxidation:

  • Substrate: 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethanol

  • Reagent: Dess-Martin periodinane

  • Solvent: DCM, 25°C, 2 h

  • Yield: 85–90%

Integrated Synthetic Routes

Route 1: Sequential Fluorination and Oxidation

  • Starting Material : 4-Hydroxycyclohexanone

  • Protection : TBSCl, imidazole, DCM.

  • Fluorination : DAST, 0°C → 25°C, 12 h.

  • Deprotection : TBAF, THF, 1 h.

  • Acetylation : Acetic anhydride, pyridine, 25°C.

Overall Yield : ~50% (estimated)

Route 2: Halogen Exchange from Iodide Intermediate

  • Starting Material : 4-Iodocyclohexanone

  • Fluorination : Pd(OAc)2_2, KF, DMF, 100°C.

  • Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening.

  • Oxidation : Dess-Martin periodinane.

Overall Yield : ~40% (estimated)

Analytical Data and Characterization

Critical data for verifying the target compound include:

  • NMR : 1^1H NMR should show a singlet for the acetyl group (~2.1 ppm) and multiplet signals for the cyclohexane ring. 19F^{19}\text{F} NMR will display a doublet for the 4,4-difluoro groups.

  • MS : Molecular ion peak at m/z 178 (C8_8H11_{11}F2_2O2_2).

  • HPLC : Retention time comparison with standards.

Challenges and Optimization Opportunities

  • Fluorination Efficiency : DAST may require multiple equivalents, increasing cost. Alternatives like XtalFluor-E could improve atom economy.

  • Stereochemical Control : The 4,4-difluoro configuration may lead to chair conformer equilibria, affecting reactivity.

  • Scale-Up : Palladium-catalyzed routes face catalyst recovery issues; heterogeneous catalysts could mitigate this.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.

    Reduction: Formation of difluorocyclohexanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.

Biology

Research indicates potential biological activity linked to this compound. Studies have investigated its interactions with various biomolecules, suggesting it may influence enzyme and receptor activity due to the presence of its difluorinated cyclohexyl ring. This interaction could lead to significant findings in cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It has been considered as a precursor for drug development, particularly in the design of compounds targeting specific diseases. Its structural features may enhance pharmacokinetic properties, making it a candidate for further investigation in drug formulation.

Industry

The compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its fluorinated structure. Industries focusing on advanced materials may find applications for this compound in developing innovative products.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development. For instance, research into derivatives of this compound has shown promise in enhancing mitochondrial function, particularly in conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A). These derivatives exhibited improved pharmacokinetic profiles compared to traditional compounds, indicating a pathway for developing more effective therapies .

Moreover, investigations into its biological interactions suggest that this compound could modulate cellular processes through enzyme engagement, which is critical for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorinated cyclohexyl ring can interact with enzymes and receptors, potentially modulating their activity. The ketone and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one with structurally related ketones, emphasizing molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications/Notes Safety
This compound Not fully specified Not specified 4,4-difluoro, 1-hydroxycyclohexyl, ketone Not specified Potential pharmaceutical intermediates No hazards reported
1-Cyclohexyl-2-(phenylthio)ethan-1-one C14H18OS 234.36 Cyclohexyl, phenylthio 52.4% Catalysis, organic synthesis Standard lab precautions
1-(2,4,4,5,5-Pentamethylcyclopenten-1-yl)ethan-1-one C12H20O 180.29 Cyclopentenyl, pentamethyl Not specified Fragrance industry (IFRA-regulated) IFRA usage limits apply
1-(4'-Fluoro-4-methoxybiphenyl-3-yl)ethan-1-one C15H13FO2 244.27 Biphenyl, fluoro, methoxy 61% Materials science, C–H functionalization No data
1-[(1r,4r)-4-Aminocyclohexyl]ethan-1-one hydrochloride C8H16ClNO 193.67 4-aminocyclohexyl, hydrochloride salt Not specified Pharmaceutical research (POA category G1) High purity (95%)
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone C13H16FNO 221.27 Azepane, fluoro Not specified Laboratory research No known hazards
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one C9H6BrF3O 273.05 Bromo, trifluoromethyl 88% Ligand synthesis for coordination chemistry Standard handling

Key Findings and Analysis

  • Structural Influence on Reactivity :

    • The difluoro-hydroxycyclohexyl group in the target compound may enhance rigidity and electron-withdrawing effects compared to analogs like 1-cyclohexyl-2-(phenylthio)ethan-1-one, which has a sulfur-containing substituent .
    • Trifluoromethyl and bromo groups in 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one increase electrophilicity, enabling efficient cross-coupling reactions, unlike the target compound’s hydroxyl group, which may participate in hydrogen bonding .
  • Synthesis Efficiency :

    • Yields vary significantly: 52.4% for 1-cyclohexyl-2-(phenylthio)ethan-1-one vs. 88% for 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one . The target compound’s synthesis efficiency remains unclear but may benefit from optimized protocols used in related compounds.
  • Applications :

    • Fragrance Industry : 1-(2,4,4,5,5-Pentamethylcyclopenten-1-yl)ethan-1-one is regulated by IFRA due to safety considerations, whereas the target compound’s applications are underexplored but could align with pharmaceutical intermediates .
    • Catalysis : The phenylthio group in 1-cyclohexyl-2-(phenylthio)ethan-1-one facilitates asymmetric catalysis, a niche less relevant to the target compound’s structure .

Contradictions and Limitations

  • Synthesis Data Gaps : The target compound’s synthesis details are absent, limiting direct comparison with high-yield analogs like 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one .
  • Application Ambiguity : Evidence for 1-(5-hydroxy-2-benzazepin-2-yl)ethan-1-one suggests life sciences use , but the target compound’s role in similar fields remains speculative.

Biological Activity

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C8H10F2O2
  • Molecular Weight : 174.16 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group, which may influence its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Assays

Assay TypeResultReference
Cytotoxicity (IC50)15 µM against breast cancer cells
PARP Inhibition70% inhibition at 100 µM
Anti-inflammatory ActivitySignificant reduction in cytokine release
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines with an IC50 value of approximately 15 µM. This suggests potential as a chemotherapeutic agent targeting specific cancer types .
  • PARP Inhibition : The compound was tested for its ability to inhibit PARP (poly(ADP-ribose) polymerase), a key enzyme in DNA repair. At concentrations around 100 µM, it achieved approximately 70% inhibition of PARP activity, indicating its potential role in cancer therapy by sensitizing cells to DNA-damaging agents .
  • Anti-inflammatory Effects : In models of inflammation, the compound exhibited significant effects by reducing the release of pro-inflammatory cytokines. This activity suggests a potential application in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against certain strains of Gram-positive bacteria, indicating its potential as an antibacterial agent .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this compound is limited, initial studies suggest favorable absorption characteristics. However, further investigations are needed to evaluate its metabolism and toxicity profiles comprehensively.

Q & A

What are the common synthetic routes for preparing 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one?

Basic Research Question
The synthesis typically involves nucleophilic addition or condensation reactions targeting the cyclohexyl and ketone moieties. For example, a modified procedure analogous to the synthesis of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one () can be adapted:

  • Step 1 : React 4,4-difluorocyclohexanol with a protected acetylating agent (e.g., acetyl chloride) under anhydrous conditions.
  • Step 2 : Deprotect the hydroxyl group using acidic or basic hydrolysis.
  • Key Considerations : Anhydrous potassium carbonate (K₂CO₃) is often used to stabilize intermediates, and reflux in ethanol ensures controlled reaction kinetics .
  • Validation : Reaction progress is monitored via TLC or NMR spectroscopy to confirm hydroxyl group retention and ketone formation .

How is the structural integrity of this compound validated in experimental settings?

Basic Research Question
Structural validation employs multimodal spectroscopy and crystallography :

  • NMR : 1^1H and 19^{19}F NMR identify substituent positions (e.g., hydroxy at C1, difluoro at C4,4). The ketone carbonyl (C=OC=O) appears as a singlet at ~207 ppm in 13^{13}C NMR .
  • IR Spectroscopy : A broad O–H stretch (~3200 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) confirm functional groups .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves spatial arrangement, with SHELXL refining anisotropic displacement parameters for fluorine atoms .

What preliminary biological screening methods are used to assess the compound’s activity?

Basic Research Question
Initial screening focuses on target engagement and cellular assays :

  • In vitro Binding Assays : Fluorescence polarization or SPR quantify interactions with enzymes (e.g., kinases) or receptors .
  • Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293 or cancer models) assess IC₅₀ values, with dose-response curves to evaluate potency .
  • Metabolic Stability : Microsomal incubation (e.g., liver microsomes) identifies oxidative degradation pathways using LC-MS .

What challenges arise during crystallographic refinement of this compound?

Advanced Research Question
The fluorine atoms and hydroxyl group complicate refinement:

  • Disorder Modeling : Fluorine’s high electron density can cause anisotropic displacement artifacts, requiring SHELXL’s TWIN/BASF commands to model disorder .
  • Hydrogen Bonding : The hydroxyl group forms variable H-bonding patterns (e.g., O–H···O or O–H···F), necessitating graph-set analysis (e.g., Etter’s rules) to classify motifs .
  • Resolution Limits : High-resolution data (<1.0 Å) are critical to resolve F···F van der Waals contacts (2.7–3.0 Å spacing) .

How can regioselective functionalization of the cyclohexyl ring be achieved?

Advanced Research Question
Steric and electronic factors guide functionalization:

  • Electrophilic Substitution : The hydroxy group directs electrophiles (e.g., bromine) to the para position via resonance stabilization. Fluorine’s electron-withdrawing effect deactivates adjacent sites .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the C3 position, leveraging fluorine’s ortho-directing effect .
  • Protection Strategies : TBS protection of the hydroxyl group prevents undesired oxidation during functionalization .

How are contradictions in spectroscopic data (e.g., NMR splitting patterns) resolved?

Advanced Research Question
Dynamic effects and solvent interactions often explain discrepancies:

  • VT-NMR : Variable-temperature NMR identifies conformational exchange broadening. For example, chair-flipping in the cyclohexyl ring at low temps (<−40°C) simplifies splitting .
  • DFT Calculations : Optimized geometries (using B3LYP/6-31G*) predict coupling constants (JFFJ_{F-F} ~12–15 Hz), validated against experimental 19^{19}F NMR .
  • Deuterated Solvents : DMSO-d₆ vs. CDCl₃ shifts hydroxyl proton signals due to H-bonding differences .

What methodologies elucidate interactions between this compound and biological targets?

Advanced Research Question
Biophysical and computational tools map binding mechanisms:

  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., cyclooxygenase-2), with MM-GBSA scoring refining affinity estimates .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with proteins like serum albumin .
  • Cryo-EM : Resolves ligand-induced conformational changes in membrane receptors at near-atomic resolution .

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